3-(4-Methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
4-Methyl-2’,4’,6’-trimethoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C19H20O4, is characterized by the presence of three methoxy groups and a methyl group attached to the chalcone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2’,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of 4-Methyl-2’,4’,6’-trimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2’,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Chalcone epoxides and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones and other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The biological activity of 4-Methyl-2’,4’,6’-trimethoxychalcone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
4-Methyl-2’,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives such as:
- 4’-Methyl-3,4,5-trimethoxychalcone
- 4’-Hydroxy-2’-methyl-3,4,5-trimethoxychalcone
- 4-Dimethylamino-2’,4’,6’-trimethoxychalcone
These compounds share similar structural features but differ in the position and type of substituents on the aromatic rings. The unique combination of methoxy and methyl groups in 4-Methyl-2’,4’,6’-trimethoxychalcone contributes to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O4/c1-13-5-7-14(8-6-13)9-10-16(20)19-17(22-3)11-15(21-2)12-18(19)23-4/h5-12H,1-4H3 |
InChI Key |
WHMKGWDMDYPXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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